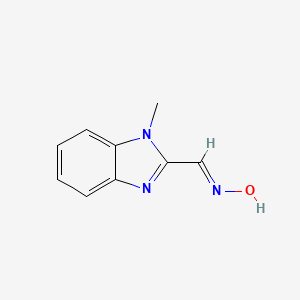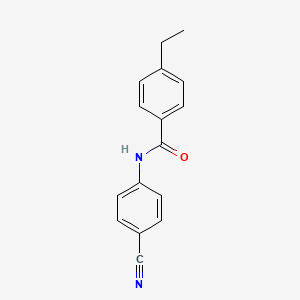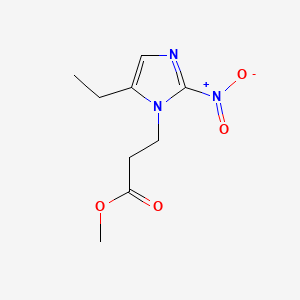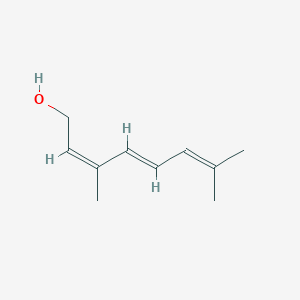
(2Z,4E)-3,7-Dimethyl-2,4,6-octatrien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z,4E)-3,7-Dimethyl-2,4,6-octatrien-1-ol is an organic compound with the molecular formula C10H16O It is a type of alcohol with a conjugated triene system, which means it has three alternating double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,4E)-3,7-Dimethyl-2,4,6-octatrien-1-ol can be achieved through several methods. One common approach involves the stereoselective one-pot synthesis of multi-substituted conjugated dienes from ketene dithioacetal. This method involves the reaction of ketene dithioacetal with aromatic ketone compounds in the presence of sodium hydroxide as a base in dimethyl sulfoxide (DMSO). The reaction proceeds through a cascade mechanism involving the addition of the ketene dithioacetal to the ketone, elimination of a methylthiolate anion, intramolecular cyclization, and ring opening by readdition of the methylthiolate anion .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of stereoselective synthesis and the use of efficient catalytic systems can be applied to scale up the production of this compound for industrial purposes.
Chemical Reactions Analysis
Types of Reactions
(2Z,4E)-3,7-Dimethyl-2,4,6-octatrien-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s conjugated triene system makes it susceptible to electrophilic addition reactions, while the hydroxyl group allows for nucleophilic substitution and oxidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the hydroxyl group to a carbonyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the compound to its corresponding alkane.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield an aldehyde or ketone, while reduction can produce the corresponding alkane.
Scientific Research Applications
(2Z,4E)-3,7-Dimethyl-2,4,6-octatrien-1-ol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various biologically active compounds and functional materials.
Biology: The compound’s unique structure allows it to interact with biological systems, making it a potential candidate for studying biochemical pathways and mechanisms.
Industry: The compound’s chemical properties make it suitable for use in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of (2Z,4E)-3,7-Dimethyl-2,4,6-octatrien-1-ol involves its interaction with molecular targets and pathways in biological systems. The compound’s conjugated triene system allows it to participate in various biochemical reactions, including electron transfer and radical formation. These interactions can lead to the modulation of cellular processes and pathways, contributing to its biological activities.
Comparison with Similar Compounds
Similar Compounds
(2Z,4E)-3,7-Dimethyl-2,4-octadiene: This compound has a similar structure but lacks the hydroxyl group, making it less reactive in certain chemical reactions.
(2Z,4E)-3,7,11-Trimethyl-2,4-dodecadiene: This compound has a longer carbon chain and additional methyl groups, which can influence its chemical properties and reactivity.
(2Z,4E)-3,7,11-Trimethyl-2,4,10-dodecatriene: This compound has an additional double bond, making it more conjugated and potentially more reactive in certain reactions.
Uniqueness
(2Z,4E)-3,7-Dimethyl-2,4,6-octatrien-1-ol is unique due to its specific combination of a conjugated triene system and a hydroxyl group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C10H16O |
|---|---|
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(2Z,4E)-3,7-dimethylocta-2,4,6-trien-1-ol |
InChI |
InChI=1S/C10H16O/c1-9(2)5-4-6-10(3)7-8-11/h4-7,11H,8H2,1-3H3/b6-4+,10-7- |
InChI Key |
ANRXPGZZNZBSTD-JSRXJHBZSA-N |
Isomeric SMILES |
CC(=C/C=C/C(=C\CO)/C)C |
Canonical SMILES |
CC(=CC=CC(=CCO)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


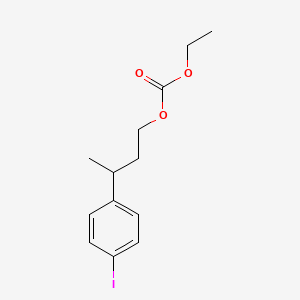
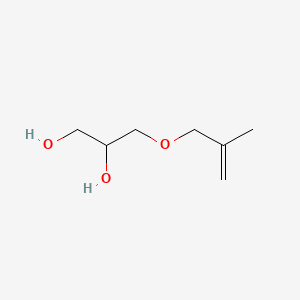
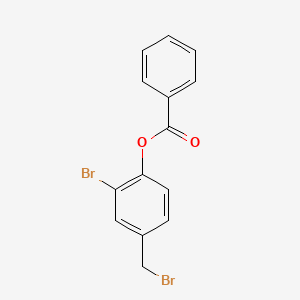
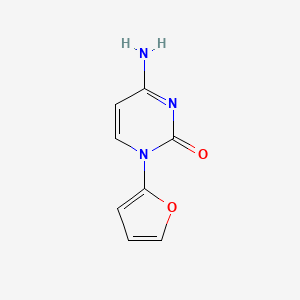
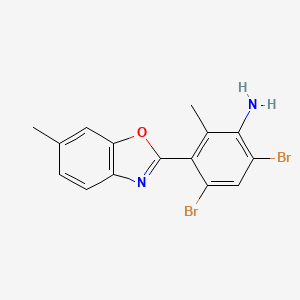
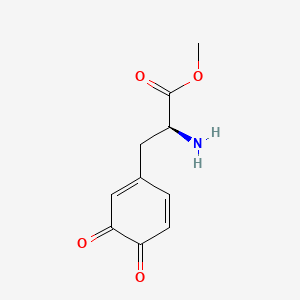
![5,6,7,8-Tetrahydro-4H-furo[3,2-B]azepine](/img/structure/B13809491.png)
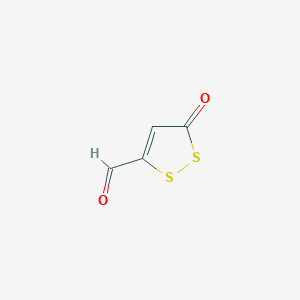
![[4-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]piperazin-1-yl]-(2-methylphenyl)methanone](/img/structure/B13809512.png)
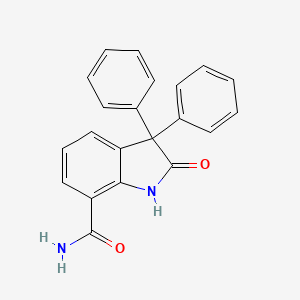
![1-(4-Methylpiperidin-1-yl)-2-[2-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]sulfanylbenzimidazol-1-yl]ethanone](/img/structure/B13809531.png)
